4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one
Overview
Description
4-hydroxy-4-methyloxan-2-one is a member of the class of 2-pyranones that is tetrahydro-2H-pyran-2-one substituted by a methyl and hydroxy group at position 4. It has a role as a plant metabolite. It is a member of 2-pyranones and a tertiary alcohol.
4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one is a natural product found in Phaeosphaeria herpotrichoides, Glycine max, and Phaseolus vulgaris with data available.
Scientific Research Applications
Synthesis of Amino Acid Derivatives : It is used in synthesizing E- or Z-α-didehydroamino acid derivatives with isoxazolyl or pyrazolyl moieties, which are useful in the preparation of bioactive compounds (Vraniar et al., 2002).
Preparation of Tetrahydropyran Derivatives : It assists in preparing cis- and trans-2,5-dimethoxytetrahydropyran and related methyl derivatives, important in synthetic chemistry (Srivastava & Brown, 1970).
Insect Pheromone Synthesis : It's used for synthesizing insect pheromones, like those of the mealworm beetle, rhinoceros beetle, and earth-boring dung beetle (Mineeva, 2015).
Medicinal Chemistry Applications : Derivatives of this compound have applications in medicinal chemistry, like the synthesis of dihydropyrano[3,2-b]pyrans and their spiro-pyrano[3,2-b]pyran derivatives, which have potential uses in drug development and food industry (Borah et al., 2021).
Biomedical Applications : Electrocatalytic transformation leads to cyano-functionalized pyrano[4,3-b]pyran systems, which show promise in biomedical fields (Elinson et al., 2013).
Synthetic Citric Acid Intermediate : It serves as an intermediate for synthetic citric acid production (Gevorkyan et al., 1983).
Preparation of Biologically Active Compounds : A synthon derived from this compound is useful for preparing biologically active compounds, highlighting its significance in biochemistry and pharmacology (Gelmini et al., 2016).
HIV Protease Inhibitors : Derivatives, such as 6-phenyl-4-hydroxy-pyran-2-ones, show potential as HIV protease inhibitors, indicating their importance in antiviral research (Steinbaugh et al., 1996).
Corrosion Inhibition : Pyran-2-one derivatives can inhibit corrosion on mild steel in acidic media, demonstrating applications in materials science and engineering (El Hattak et al., 2021).
Ultrasound-Assisted Synthesis : A novel method for synthesizing derivatives under ultrasound irradiation offers advantages like shorter reaction times and higher yields, showing its importance in green chemistry (Wang et al., 2011).
Mosquito Larvicidal Potential : One derivative, hydroxy-2-methyl-4H-pyran-4-one (MALTOL), shows potential as a mosquito larvicide, highlighting its importance in pest control and public health (Ali & Venugopalan, 2019).
Mechanism of Action
Target of Action
DL-Mevalonolactone, also known as 4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one, DL-Mevalonic acid lactone, or Mevalonolactone, primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR) . This enzyme is the rate-limiting step in the mevalonate pathway, which is crucial for the biosynthesis of sterols and nonsterol isoprenoids .
Mode of Action
DL-Mevalonolactone interacts with its target, HMGCR, by inhibiting its activity . This inhibition leads to a decrease in the production of mevalonate, a key intermediate in the mevalonate pathway .
Biochemical Pathways
The primary biochemical pathway affected by DL-Mevalonolactone is the mevalonate pathway . This pathway leads to the synthesis of sterol isoprenoids, with the final product being cholesterol (or ergosterol in yeast), and nonsterol isoprenoids, such as dolichols, the side chain of ubiquinone, farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP) . The inhibition of HMGCR by DL-Mevalonolactone leads to a decrease in the synthesis of all products downstream in the mevalonate pathway .
Pharmacokinetics
It is known that dl-mevalonolactone is very soluble in water and polar organic solvents . This solubility could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.
Result of Action
DL-Mevalonolactone induces depolarization and swelling, decreases NADPH content and aconitase (ACO) activity, and increases malondialdehyde (MDA) production in calcium-loaded rat brain mitochondria . It also induces an inflammatory response and oxidative stress, leading to decreased mitochondrial membrane potential (MMP) and mitochondrial swelling .
Action Environment
The action, efficacy, and stability of DL-Mevalonolactone can be influenced by various environmental factors. It is generally understood that factors such as temperature, pH, and the presence of other compounds can influence the action of a compound .
Biochemical Analysis
Biochemical Properties
DL-Mevalonolactone is a key intermediate in the mevalonate pathway, which is responsible for the production of isoprenoids, including cholesterol, steroid hormones, and other essential biomolecules. The compound interacts with several enzymes and proteins, most notably hydroxymethylglutaryl-CoA reductase (HMG-CoA reductase), which catalyzes the conversion of HMG-CoA to mevalonic acid. This interaction is critical as it regulates the rate-limiting step in the mevalonate pathway .
Additionally, DL-Mevalonolactone is known to induce depolarization and swelling in calcium-loaded rat brain mitochondria, decrease NADPH content, and reduce aconitase activity . These interactions highlight its role in cellular redox balance and mitochondrial function.
Cellular Effects
DL-Mevalonolactone influences various cellular processes, including inflammation and oxidative stress responses. It has been shown to decrease mitochondrial membrane potential and induce mitochondrial swelling . These effects are significant as they impact cellular energy metabolism and apoptosis.
Moreover, DL-Mevalonolactone affects gene expression by modulating the levels of reactive oxygen species (ROS) and the expression of antioxidant enzymes such as superoxide dismutase (SOD) and heme oxygenase (HemeOX) . These changes in gene expression can alter cell signaling pathways and overall cellular function.
Molecular Mechanism
At the molecular level, DL-Mevalonolactone exerts its effects through several mechanisms. It binds to and inhibits HMG-CoA reductase, leading to a decrease in the synthesis of mevalonic acid and subsequent isoprenoids . This inhibition is crucial for its role in regulating cholesterol biosynthesis and other downstream metabolic processes.
DL-Mevalonolactone also induces oxidative stress by increasing ROS levels and decreasing mitochondrial membrane potential . These changes can lead to mitochondrial dysfunction and apoptosis, highlighting its potential therapeutic applications in conditions characterized by excessive cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Mevalonolactone have been observed to change over time. The compound is relatively stable under standard conditions but can degrade in the presence of water, converting back to mevalonic acid . Long-term studies have shown that DL-Mevalonolactone can induce sustained changes in mitochondrial function and cellular metabolism, with potential implications for chronic conditions .
Dosage Effects in Animal Models
The effects of DL-Mevalonolactone vary with different dosages in animal models. At lower doses, it has been shown to improve muscle strength and endurance in mice with statin-induced myopathy . At higher doses, DL-Mevalonolactone can induce toxic effects, including mitochondrial swelling and oxidative stress . These findings underscore the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
DL-Mevalonolactone is involved in the mevalonate pathway, where it serves as a precursor for the synthesis of isopentenyl pyrophosphate (IPP) and other isoprenoids . The pathway involves several key enzymes, including HMG-CoA reductase and mevalonate kinase, which catalyze the conversion of mevalonic acid to its phosphorylated derivatives . This pathway is critical for the production of cholesterol, steroid hormones, and other essential biomolecules.
Transport and Distribution
Within cells, DL-Mevalonolactone is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and is distributed to different cellular compartments, including mitochondria . The compound’s distribution is influenced by its interactions with binding proteins and its conversion to mevalonic acid in aqueous environments .
Subcellular Localization
DL-Mevalonolactone is primarily localized in the cytoplasm and mitochondria, where it exerts its biochemical effects . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. These localization patterns are essential for its role in regulating mitochondrial function and cellular metabolism.
Properties
IUPAC Name |
4-hydroxy-4-methyloxan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVXNLLUYHCIIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(=O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964572 | |
Record name | 4-Hydroxy-4-methyloxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
674-26-0 | |
Record name | (±)-Mevalonolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=674-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mevalonolactone, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 674-26-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-4-methyloxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-tetrahydro-4-hydroxy-4-methyl-2H-pyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEVALONOLACTONE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RJ06DC41B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.